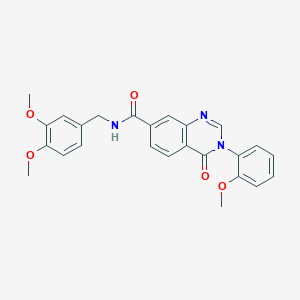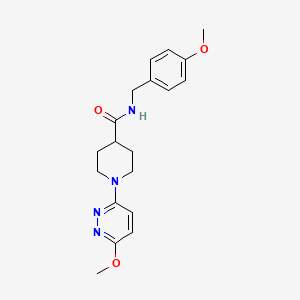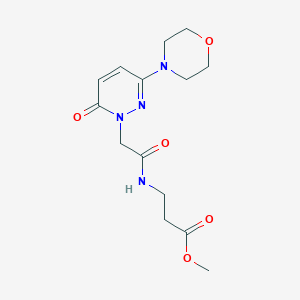
N-(1H-benzimidazol-5-yl)-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-13-BENZODIAZOL-6-YL)-3-(1H-PYRROL-1-YL)-3-(THIOPHEN-3-YL)PROPANAMIDE is a synthetic organic compound that features a benzodiazole, pyrrole, and thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-13-BENZODIAZOL-6-YL)-3-(1H-PYRROL-1-YL)-3-(THIOPHEN-3-YL)PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodiazole Moiety: Starting from an appropriate benzene derivative, the benzodiazole ring can be formed through cyclization reactions.
Introduction of the Pyrrole Group: The pyrrole ring can be introduced via a condensation reaction with a suitable precursor.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction.
Amidation Reaction: Finally, the propanamide group can be introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and pyrrole rings.
Reduction: Reduction reactions can occur at the amide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the benzodiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium methoxide (NaOMe) are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, N-(1H-13-BENZODIAZOL-6-YL)-3-(1H-PYRROL-1-YL)-3-(THIOPHEN-3-YL)PROPANAMIDE can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators. They may exhibit interesting biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where benzodiazole, pyrrole, and thiophene derivatives have shown efficacy.
Industry
In the industrial sector, such compounds might be used in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their electronic properties.
Mechanism of Action
The mechanism of action of N-(1H-13-BENZODIAZOL-6-YL)-3-(1H-PYRROL-1-YL)-3-(THIOPHEN-3-YL)PROPANAMIDE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds like benzimidazole and benzothiazole share the benzodiazole core.
Pyrrole Derivatives: Pyrrole-based compounds such as pyrrolidine and pyrrole-2-carboxylic acid.
Thiophene Derivatives: Thiophene-containing compounds like thiophene-2-carboxylic acid and 2,5-dimethylthiophene.
Uniqueness
N-(1H-13-BENZODIAZOL-6-YL)-3-(1H-PYRROL-1-YL)-3-(THIOPHEN-3-YL)PROPANAMIDE is unique due to the combination of these three heterocyclic moieties in a single molecule. This structural complexity can result in unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H16N4OS |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(3H-benzimidazol-5-yl)-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C18H16N4OS/c23-18(21-14-3-4-15-16(9-14)20-12-19-15)10-17(13-5-8-24-11-13)22-6-1-2-7-22/h1-9,11-12,17H,10H2,(H,19,20)(H,21,23) |
InChI Key |
XYHJCFKENZVBNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C(CC(=O)NC2=CC3=C(C=C2)N=CN3)C4=CSC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-dihydroisoquinolin-2(1H)-yl[3-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B10990968.png)
![4-{[3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}benzamide](/img/structure/B10990978.png)
![3-(1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B10990985.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]acetamide](/img/structure/B10990995.png)
![2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10991002.png)
![{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}(1-methyl-1H-indol-3-yl)methanone](/img/structure/B10991004.png)

![ethyl {2-[({[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B10991013.png)

![N-(2-methoxyphenyl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B10991035.png)

![N-(4-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide](/img/structure/B10991042.png)
![N-(4-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B10991050.png)
